3-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a piperidine moiety and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Formation of the Phenyl Ring: The phenyl ring is constructed through aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the piperidine and methoxy-substituted phenyl ring with a prop-2-enoic acid moiety under specific conditions, such as the use of palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts, and sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and other piperidine-containing molecules share structural similarities and are studied for their pharmacological properties.
Methoxy-Substituted Phenyl Compounds: These compounds, such as anisole derivatives, exhibit similar chemical reactivity due to the presence of the methoxy group.
Uniqueness
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21NO3 |
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Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H21NO3/c1-20-15-7-5-13(6-8-16(18)19)11-14(15)12-17-9-3-2-4-10-17/h5-8,11H,2-4,9-10,12H2,1H3,(H,18,19) |
InChI Key |
PQDWBZGKOXNMSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCCCC2 |
Origin of Product |
United States |
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